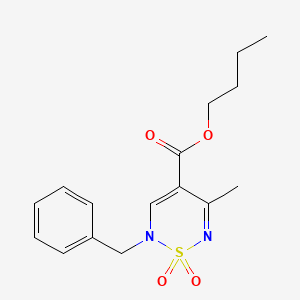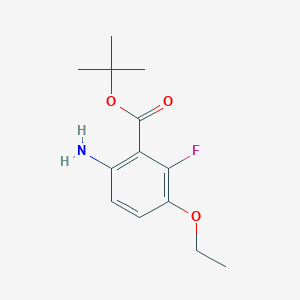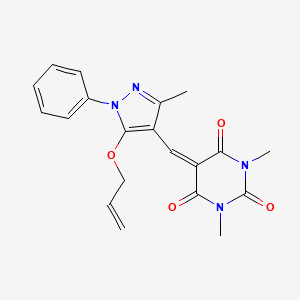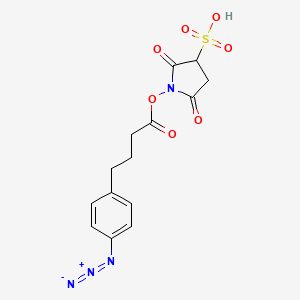
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate: is a photoreactive, water-soluble compound primarily used in biochemical research. It is known for its ability to react with primary amines, making it a valuable tool in proteomics and other fields of molecular biology . The molecular formula of this compound is C₁₄H₁₄N₄O₇S, and it has a molecular weight of 382.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sulphosuccinimidyl 4-(4-azidophenyl)butyrate typically involves the reaction of 4-azidobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under ambient conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate undergoes several types of chemical reactions, including:
Photoreaction: Upon exposure to UV light, the azido group forms a highly reactive nitrene, which can insert into C-H and N-H bonds.
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Photoreaction: UV light is used to activate the azido group.
Substitution Reactions: Primary amines in aqueous or organic solvents under mild conditions.
Major Products Formed:
Photoreaction: Nitrene intermediates that can form covalent bonds with nearby molecules.
Substitution Reactions: Amide bonds with primary amines.
Aplicaciones Científicas De Investigación
Chemistry: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is used in the synthesis of complex molecules and in photoreactive labeling of compounds .
Biology: In molecular biology, it is used for cross-linking proteins and nucleic acids, aiding in the study of protein-protein and protein-DNA interactions .
Medicine: The compound is utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of targeted drug delivery .
Industry: It finds applications in the manufacturing of advanced materials and in the development of biosensors .
Mecanismo De Acción
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate exerts its effects through two primary mechanisms:
Photoreaction Mechanism: Upon UV activation, the azido group forms a nitrene, which can insert into C-H and N-H bonds, forming covalent linkages with target molecules.
Substitution Mechanism: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the attachment of the compound to proteins and other biomolecules.
Comparación Con Compuestos Similares
Sulphosuccinimidyl 4-(N-maleimidophenyl)butyrate: Similar in structure but contains a maleimide group instead of an azido group.
Sulphosuccinimidyl 4-(p-azidophenyl)butyrate: A closely related compound with similar photoreactive properties.
Uniqueness: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is unique due to its dual functionality, combining photoreactivity with the ability to form stable amide bonds with primary amines. This makes it a versatile tool in various scientific applications .
Propiedades
IUPAC Name |
1-[4-(4-azidophenyl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O7S/c15-17-16-10-6-4-9(5-7-10)2-1-3-13(20)25-18-12(19)8-11(14(18)21)26(22,23)24/h4-7,11H,1-3,8H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHHJCWTYWKJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)
![1-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2505580.png)
![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)
![(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2505583.png)
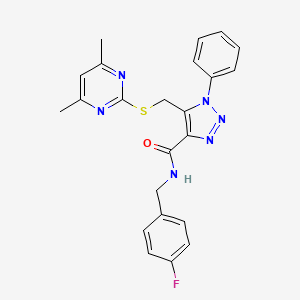
![1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2505587.png)
![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)
![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)
![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2505593.png)
